3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with various biological activities.
Preparation Methods
The synthesis of 3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with appropriate amine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the thiadiazole ring can be modified using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include the use of organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, pyridine), and specific temperature and pH conditions to optimize the reaction yields .
Scientific Research Applications
3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, including antioxidant and antibacterial properties, making it a candidate for further biological studies and drug development.
Medicine: Due to its structural features, it is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. The antibacterial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other benzamide derivatives, such as:
3,4-dimethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide: This compound has similar structural features but differs in the substituents on the thiadiazole ring, which can lead to different biological activities.
3,4-dimethoxy-N-propylbenzamide: This compound lacks the thiadiazole ring, which may result in different chemical reactivity and biological properties.
3,4-diethoxy-N-(4-iodophenyl)benzamide: The presence of an iodine atom in this compound can significantly alter its chemical and biological behavior compared to this compound.
Properties
IUPAC Name |
3,4-diethoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-5-21-12-8-7-11(9-13(12)22-6-2)14(20)17-15-18-19-16(24-15)23-10(3)4/h7-10H,5-6H2,1-4H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYXMFZFWBSXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC(C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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